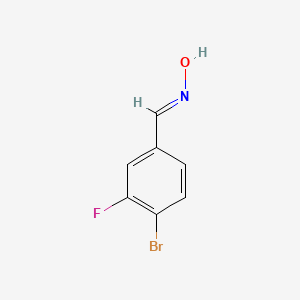

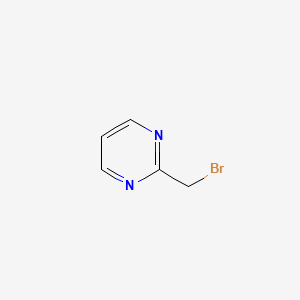

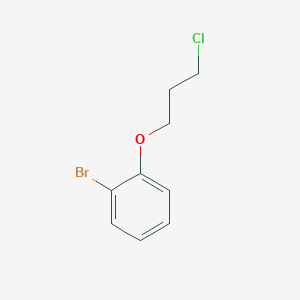

![molecular formula C7H7N3 B1289153 1H-吡咯并[3,2-b]吡啶-5-胺 CAS No. 207849-66-9](/img/structure/B1289153.png)

1H-吡咯并[3,2-b]吡啶-5-胺

描述

1H-pyrrolo[3,2-b]pyridin-5-amine is a heterocyclic compound that belongs to the class of pyrrolopyridines. These compounds are of significant interest due to their diverse range of biological activities and potential applications in medicinal chemistry. The structure of 1H-pyrrolo[3,2-b]pyridin-5-amine consists of a pyrrole ring fused to a pyridine ring, with an amine group attached to the fifth position of the pyrrolopyridine core.

Synthesis Analysis

The synthesis of 1H-pyrrolo[3,2-b]pyridin-5-amine derivatives has been explored through various methods. One approach involves the copper iodide catalyzed cyclization of 2-prop-1-ynylpyridin-3-amines, which has been shown to yield a series of novel 1H-pyrrolo[3,2-b]pyridines with potential as inhibitors of gastric acid secretion . Another method includes the condensation of 1-alkyl- or 1-aryl-2-amino-4-cyanopyrroles with 1,3-dicarbonyl compounds to yield 1H-pyrrolo[2,3-b]pyridines in one stage . Additionally, a green organic reaction of aliphatic primary amines with 1,3-diketones promoted by H2O2 has been developed to synthesize 1H-pyrrol-3(2H)-ones, which are structurally related to 1H-pyrrolo[3,2-b]pyridin-5-amine .

Molecular Structure Analysis

The molecular structure of 1H-pyrrolo[3,2-b]pyridin-5-amine derivatives has been characterized using various spectroscopic techniques. For instance, 6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-amine was characterized by 1H-NMR, 13C-NMR, FTIR, UV-Vis, mass spectral studies, and single-crystal X-ray diffraction, which supported the structural properties of the compound . The presence of intermolecular hydrogen bonds and a three-dimensional network formed by C-H…π and N-H…π-facial hydrogen bonds was noted, contributing to the crystal stabilization .

Chemical Reactions Analysis

1H-pyrrolo[3,2-b]pyridin-5-amine and its derivatives participate in various chemical reactions. For example, the synthesis of 1H-pyrrolo[2,3-b]pyridines involves a novel synthetic route from 1-substituted 2-aminopyrroles, which undergo condensation with 1,3-dicarbonyl compounds . Additionally, the chemoselective synthesis of 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles through the heterocyclization reaction of 4-methoxy-5-bromo-1,1,1-trifluoropent-3-en-2-ones with amines has been described, showcasing the versatility of pyrrole derivatives in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1H-pyrrolo[3,2-b]pyridin-5-amine derivatives are influenced by their substitution patterns. For instance, the influence of the substitution pattern in positions 1, 3, and 5 of the heterocycle on anti-secretory activity, lipophilicity, and pKa value was established for a series of 5-substituted 1H-pyrrolo[3,2-b]pyridines . These properties are crucial for the pharmacological profile of these compounds as inhibitors of the gastric acid pump.

科学研究应用

胃酸分泌抑制剂

1H-吡咯并[3,2-b]吡啶因其作为胃酸分泌抑制剂的潜力而受到研究。Palmer 等人 (2008) 的一项研究合成了一系列这些化合物,揭示了一些化合物是胃酸泵的有效抑制剂,突出了它们在与胃酸分泌问题相关的医学应用中的潜力 (Palmer 等人,2008)。

氮杂吲哚的合成

另一个应用涉及氮杂吲哚的合成,这在药物化学中很重要。Girgis 等人 (1989) 描述了某些 1H-吡咯并[2,3-b]吡啶如何与伯胺发生亲核取代-重排,从而生成在药物发现中很有价值的氮杂吲哚 (Girgis 等人,1989)。

四氢吡咯并吡啶的无催化剂合成

Zhang 等人 (2015) 开发了一种无催化剂的方法来合成四氢-1H-吡咯并[3,2-c]吡啶-4(5H)-酮。该方法由于在生产这些化合物方面的效率和环境友好性而具有重要意义,这些化合物在化学合成中具有广泛的应用 (Zhang 等人,2015)。

钾竞争性酸阻滞剂的开发

Arikawa 等人 (2014) 设计并合成了一系列 1H-吡咯并[2,3-c]吡啶-7-胺衍生物作为钾竞争性酸阻滞剂 (P-CABs)。这些化合物在体外和体内均表现出显着的抑制活性,证明了它们在治疗与胃酸分泌过多相关的疾病中的潜力 (Arikawa 等人,2014)。

安全和危害

未来方向

1H-pyrrolo[3,2-b]pyridin-5-amine and its derivatives have shown potential in various areas of research. For instance, they have been evaluated as potent fibroblast growth factor receptor inhibitors, which could be an attractive strategy for cancer therapy . Furthermore, the compound has been used in the preparation of some aminopyrrolopyridine derivatives for use as potential RON mediators .

作用机制

Target of Action

The primary target of 1H-pyrrolo[3,2-b]pyridin-5-amine is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . These receptors play a crucial role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .

Mode of Action

1H-pyrrolo[3,2-b]pyridin-5-amine interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . The compound’s interaction with FGFRs inhibits this process, thereby disrupting the signaling pathway .

Biochemical Pathways

The compound affects the FGFR signaling pathway, which includes the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers . By inhibiting FGFRs, 1H-pyrrolo[3,2-b]pyridin-5-amine can disrupt these pathways and their downstream effects .

Pharmacokinetics

It is known that the compound has a low molecular weight , which could potentially influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and impact its bioavailability.

Result of Action

In vitro studies have shown that 1H-pyrrolo[3,2-b]pyridin-5-amine can inhibit cell proliferation and induce apoptosis in breast cancer 4T1 cells . It also significantly inhibits the migration and invasion of these cells . These molecular and cellular effects are likely a result of the compound’s inhibition of FGFRs and the subsequent disruption of the associated signaling pathways .

Action Environment

It is known that each cell line responds quite differently to treatments with chemical agents that induce cell death , suggesting that the cellular environment could influence the compound’s action

属性

IUPAC Name |

1H-pyrrolo[3,2-b]pyridin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c8-7-2-1-5-6(10-7)3-4-9-5/h1-4,9H,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOEYQOAKBMZXFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60943000 | |

| Record name | 1,4-Dihydro-5H-pyrrolo[3,2-b]pyridin-5-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60943000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

207849-66-9 | |

| Record name | 1,4-Dihydro-5H-pyrrolo[3,2-b]pyridin-5-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60943000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 207849-66-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

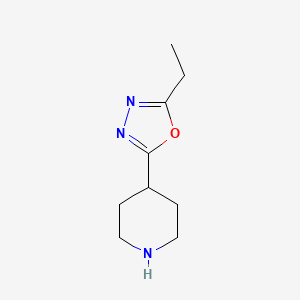

![(E)-N-[(3-Bromo-2-fluorophenyl)methylidene]hydroxylamine](/img/structure/B1289073.png)

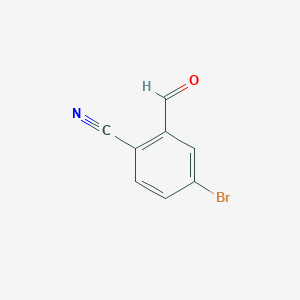

![5-Bromo-3-chlorobenzo[d]isoxazole](/img/structure/B1289081.png)

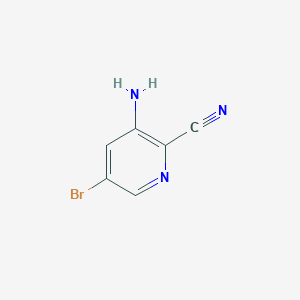

![8-Methoxy-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B1289110.png)